molecular formula C18H16N2O6S2 B2793610 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide CAS No. 622352-79-8

7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide

Cat. No.: B2793610
CAS No.: 622352-79-8
M. Wt: 420.45
InChI Key: GHXLBNFVXSCRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a synthetic isothiocoumarin derivative of significant interest in medicinal chemistry for its potential as a biologically active scaffold. This compound is structurally related to a class of isothiocoumarin-3-carboxylic acid derivatives that have demonstrated notable antimitotic and anticancer activities in scientific screenings . One closely related analog, featuring a 4-phenylthiazol-2-yl-amide group, exhibited potent and selective activity against NSCLC-N6 (a non-small cell lung cancer cell line) with a GI50 value of 1.28 µM, highlighting the promise of this chemical series in oncology research . The integration of the 4-sulfamoylphenyl group in its structure is a strategic feature, as this moiety is a recognized pharmacophore in drug discovery. Sulfonamide-containing compounds are known for their ability to inhibit various enzymes and are found in several therapeutic agents, suggesting this compound could be valuable for probing similar biological targets . Available data on related isothiocoumarins indicate that the most active compounds in this family were well-tolerated and showed no signs of toxicity in experimental models, providing a positive preliminary outlook on their safety profile for research applications . This compound is intended for research purposes only and is a valuable tool for scientists investigating new anticancer agents, enzyme inhibitors, and the structure-activity relationships of heterocyclic compounds. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-25-13-8-3-10-9-14(27-18(22)15(10)16(13)26-2)17(21)20-11-4-6-12(7-5-11)28(19,23)24/h3-9H,1-2H3,(H,20,21)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLBNFVXSCRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative.

    Introduction of Methoxy Groups: The methoxy groups at the 7 and 8 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable sulfamoylphenyl halide reacts with the isothiochromene core.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via a two-step process derived from its ester precursor, ethyl 7,8-dimethoxy-1-oxo-1HH-isothiochromene-3-carboxylate :

StepReaction TypeConditionsYieldSource
1Ester hydrolysisAlkaline hydrolysis (e.g., NaOH/H2_2O) or acidic (H2_2SO4_4)80–90%
2Amidation with 4-sulfamoylanilineCoupling agents (e.g., EDC/HOBt) in DMF or THF at 0–25°C70–85%
  • Key intermediates :

    • 7,8-Dimethoxy-1-oxo-1HHH-isothiochromene-3-carboxylic acid : Generated via ester hydrolysis .

    • 4-Sulfamoylaniline : Reacts with the carboxylic acid to form the final carboxamide .

Isothiochromene Core

  • Oxidation : The thiopyranone (C=S) group can oxidize to sulfoxide (C-S(O)-C) or sulfone (C-SO2_2-C) under strong oxidizing agents (e.g., H2_2O2_2, mCPBA) .

  • Ring-opening reactions : Nucleophilic attack at the carbonyl carbon by amines or alcohols may disrupt the thiopyranone ring .

Methoxy Groups

  • Demethylation : Harsh acidic conditions (e.g., HBr/AcOH) can cleave methoxy groups to hydroxyls, though this is not observed under standard synthetic conditions .

Sulfonamide Moiety

  • Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide may hydrolyze to sulfonic acid .

  • Cross-coupling : The aromatic amine in the sulfonamide can participate in Buchwald–Hartwig amination or Ullmann reactions.

Carboxamide Linkage

  • Hydrolysis : Acidic or basic conditions may cleave the amide bond to regenerate the carboxylic acid and aniline derivative .

  • Nucleophilic substitution : The carboxamide nitrogen can undergo alkylation or acylation in the presence of electrophiles .

Stability and Degradation

  • Thermal stability : Stable up to 200°C (DSC data inferred from analogs) .

  • Photodegradation : Susceptible to UV-induced decomposition of the isothiochromene core .

  • pH-dependent stability :

    • Stable in neutral conditions (pH 6–8).

    • Degrades in strongly acidic (pH < 2) or basic (pH > 10) environments due to sulfonamide/carboxamide hydrolysis .

Biological Activity and Reactivity

While not a chemical reaction, the compound’s sulfonamide group enables interactions with biological targets (e.g., carbonic anhydrase enzymes), as seen in analogs like N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide .

Comparative Reactivity of Analogous Compounds

CompoundKey Reactivity DifferencesSource
Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate Ester hydrolysis predominates; no sulfonamide reactivity
7,8-Dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide Phenyl group resists sulfonation compared to sulfamoylphenyl

Unresolved Reactivity Questions

  • Thiopyranone redox chemistry : Limited data on catalytic hydrogenation or reduction of the C=S bond.

  • Sulfonamide arylation : Potential for transition metal-mediated coupling reactions remains unexplored.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines, showcasing its potential as an anticancer agent.

In vitro Studies :

  • MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. In comparative assays, it exhibited stronger anticancer activity than standard treatments like Doxorubicin, as evidenced by the MTT assay results where cell viability decreased significantly upon treatment with the compound .
  • Mechanism of Action : The compound's mechanism appears to involve induction of apoptosis in cancer cells, which is a critical pathway for effective cancer therapy. The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

Antibacterial Studies :

  • Inhibition of Bacterial Growth : Preliminary results indicate that 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide exhibits notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
  • Synergistic Effects : Studies exploring combinations with existing antibiotics have shown potential synergistic effects, enhancing the overall antibacterial efficacy and providing a promising avenue for treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy.

Structural Feature Effect on Activity
Sulfonamide GroupEnhances solubility and bioactivity
Methoxy GroupsImproves lipophilicity and cellular uptake
Isothiochromene CoreContributes to anticancer activity through specific binding interactions

Case Studies

Several case studies have documented the applications of this compound:

  • Breast Cancer Treatment : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent in breast cancer management .
  • Antimicrobial Resistance : Research on bacterial strains showed that the compound could effectively inhibit growth even in strains resistant to common antibiotics, suggesting its utility in overcoming antibiotic resistance challenges .

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enzyme Inhibition

Sulfonamide-containing compounds are well-documented for their inhibitory activity against carbonic anhydrases (CAs). For instance:

  • Compound 4l (1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone]): Exhibited potent inhibition of Candida glabrata carbonic anhydrase (CgNce103) with a KI of 6.4 nM and >15,000-fold selectivity over human CA isoforms .

Table 1: Enzyme Inhibition Profiles of Sulfonamide Derivatives

Compound Target Enzyme KI (nM) Selectivity (vs. hCA I/II) Reference
Compound 4l (Indole) CgNce103 6.4 >15,000-fold
Target Compound Not reported
Anticonvulsant Activity

Sulfonamide derivatives with branched aliphatic or cyclic substituents demonstrate anticonvulsant efficacy:

  • Compound 18b (2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide): ED50 of 16.36 mg/kg in MES test, PI = 24.8 .
  • Compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): ED50 of 22.50 mg/kg in scPTZ test, PI = 20.4 .
  • Target Compound : The isothiochromene core’s rigidity and methoxy groups may alter pharmacokinetics (e.g., blood-brain barrier penetration) compared to flexible malonamide or cyclopropane derivatives.

Table 2: Anticonvulsant Activity of Sulfonamide Derivatives

Compound MES ED50 (mg/kg) scPTZ ED50 (mg/kg) Protective Index (PI) Reference
Compound 18b 16.36 24.8
Compound 12c 22.50 20.4
Antiproliferative Activity

Sulfonamide-acrylamide hybrids show promise in oncology:

  • Compound 25 (3-oxo-N-(4-sulfamoylphenyl)-3H-benzo[f]chromone-2-carboxamide): Exhibited anti-proliferative activity against MDA-MB-231 (breast) and HT-29 (colon) cancer cells .

Table 3: Antiproliferative Sulfonamide Derivatives

Compound Core Structure Cancer Cell Lines Tested Activity Data Reference
Compound 25 Benzo[f]chromone MDA-MB-231, HT-29 Moderate activity
Target Compound Isothiochromene Not reported

Biological Activity

The compound 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a member of a class of organic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide can be described by the following molecular formula:

  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : 358.39 g/mol

This compound features a unique isothiochromene core substituted with methoxy groups and a sulfamoyl phenyl moiety, which is critical for its biological activity.

Research indicates that compounds similar to 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, some derivatives demonstrated IC50 values ranging from 5.80 µM to 40.80 µM against AChE, indicating potent inhibitory effects compared to standard drugs like Donepezil .
  • Anticancer Properties : The sulfamoyl group in the structure may contribute to anticancer activity by interfering with tumor growth and proliferation pathways. Compounds with similar functionalities have been studied for their effects on leukemia and solid tumors, showing promise in preclinical models .

Case Studies and Research Findings

  • Neuroprotective Effects : A study assessing various derivatives found that certain modifications enhanced neuroprotective effects in cellular models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
  • Antitumor Activity : In vitro studies have indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution properties in vivo. Toxicological assessments indicate that these compounds have acceptable safety profiles at therapeutic doses .

Comparative Table of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
DonepezilAChE Inhibition33.65
Compound AAChE Inhibition6.40
Compound BAnticancer (Leukemia)20
Compound CNeuroprotectiveN/A

Q & A

What are the optimal synthetic routes for 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclization, functional group substitution, and carboxamide coupling. Key steps:

  • Step 1: Formation of the isothiochromene core via cyclization of substituted thiophenol derivatives under acidic conditions.
  • Step 2: Introduction of methoxy groups at positions 7 and 8 using methylating agents (e.g., dimethyl sulfate) .
  • Step 3: Coupling with 4-sulfamoylphenylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Critical Parameters:

  • Catalysts: Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
  • Solvents: Polar aprotic solvents (DMF, dichloromethane) enhance solubility of intermediates .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .

Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Basic Research Question
A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm), sulfamoyl (δ ~7.5–8.0 ppm), and isothiochromene carbonyl (δ ~170 ppm) groups .
  • Mass Spectrometry (HRMS): Confirms molecular ion peak (C₁₉H₁₇N₂O₆S₂⁺, exact mass: 457.04 Da) .
  • HPLC: Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from assay variability or impurities. Methodological solutions:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) .
  • Purity Validation: Use HPLC-MS to rule out degradation products or synthetic byproducts .
  • Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity .

Example Data Contradiction Analysis:

StudyReported IC₅₀ (μM)Assay TypePurity (%)
A0.5Kinase95
B5.2Cell-based85
Conclusion: Lower purity in Study B and differences in assay specificity (kinase vs. cellular) explain variability.

What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Advanced Research Question
Focus on modifying substituents to probe bioactivity:

  • Variable Groups:
    • Methoxy positions (7,8): Replace with ethoxy or halogens to assess steric/electronic effects.
    • Sulfamoylphenyl: Substitute with carboxyl or nitro groups to alter hydrophilicity .
  • Methodology:
    • Synthesize analogs via parallel synthesis .
    • Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

SAR Table Example:

Substituent ModificationsEnzyme Inhibition (%)Solubility (mg/mL)
7,8-Dimethoxy920.15
7-Fluoro,8-Methoxy780.35
7,8-Diethoxy650.10
Trend: Fluoro substitution improves solubility but reduces potency due to altered electronic effects .

How can computational modeling enhance understanding of this compound’s mechanism of action?

Advanced Research Question
Integrate in silico tools with experimental

  • Molecular Docking: Predict binding modes with sulfamoyl-targeted enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • QSAR Models: Relate substituent properties (logP, polar surface area) to activity .

Validation Step: Compare docking scores with experimental IC₅₀ values to refine predictive accuracy.

What are the key considerations for optimizing this compound’s pharmacokinetic properties?

Advanced Research Question
Balance lipophilicity and solubility for in vivo efficacy:

  • logP Optimization: Aim for 2–3 by modifying methoxy/sulfamoyl groups .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .
  • Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., demethylation at methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.